For instance, the paper discussing [Vacquinol-1] [] explores its potential as an oncolytic agent targeting glioblastoma cells. While the exact mechanism remains under investigation, it suggests that distinct stereochemical features of Vacquinol-1 isomers govern its pharmacokinetic and pharmacodynamic properties.
Similarly, the paper focusing on [PF-04447943] [] as a selective phosphodiesterase 9A (PDE9A) inhibitor highlights its potential for treating cognitive disorders. Its mechanism involves inhibiting PDE9A, an enzyme responsible for degrading cyclic GMP (cGMP), a crucial signaling molecule in the brain. By inhibiting PDE9A, PF-04447943 increases cGMP levels, potentially leading to therapeutic benefits in cognitive function.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7